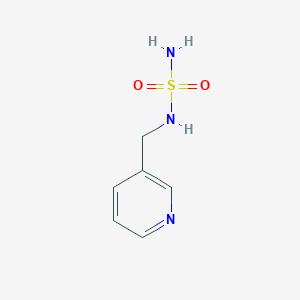

N-(pyridin-3-ylmethyl)sulfamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(pyridin-3-ylmethyl)sulfamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 . It is used for research purposes .

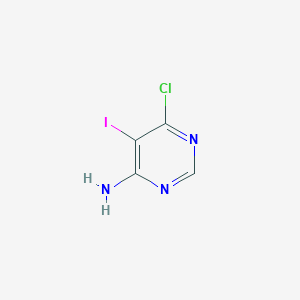

Molecular Structure Analysis

The molecular structure of N-(pyridin-3-ylmethyl)sulfamide consists of a pyridine ring attached to a sulfamide group . The molecular formula is C6H9N3O2S .Physical And Chemical Properties Analysis

N-(pyridin-3-ylmethyl)sulfamide is a solid substance that should be stored at room temperature . Its molecular weight is 187.22 .科学的研究の応用

Synthesis of Unsymmetrical Sulfamides

“N-(pyridin-3-ylmethyl)sulfamide” can be used in the synthesis of unsymmetrical sulfamides via Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry . This process is practical and efficient, and it has been applied to synthesize polysulfamides .

Polysulfamides Production

Polysulfamides are a virtually unknown type of polymer despite their potential utility in non-covalent dynamic networks, an intense area of research in materials science . “N-(pyridin-3-ylmethyl)sulfamide” can be used in the production of these polysulfamides .

Thermal Stability of Polymers

The family of polymers produced using “N-(pyridin-3-ylmethyl)sulfamide” possess high thermal stability and tunable glass transition temperatures . This makes them suitable for applications that require materials with high thermal resistance .

Recycling of Polymers

Aromatic polysulfamides synthesized using “N-(pyridin-3-ylmethyl)sulfamide” can be recycled back to their constituting monomers at the end of their life cycle . This is beneficial for sustainability and waste reduction .

Medicinal Chemistry

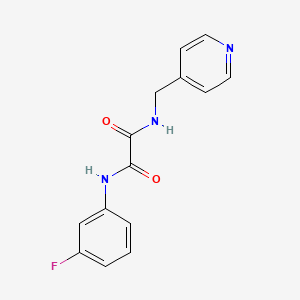

“N-(pyridin-3-ylmethyl)sulfamide” has been used in a range of applications from medicinal chemistry to anion-binding catalysis . However, compared to ureas or thioureas, the utilization of this unique moiety remains marginal, in part because of a lack of general synthetic methods to access unsymmetrical sulfamides .

Anion-Binding Catalysis

“N-(pyridin-3-ylmethyl)sulfamide” can be used in anion-binding catalysis . This is due to its ability to act as a hydrogen-bond donor and acceptor .

将来の方向性

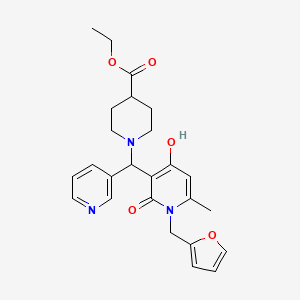

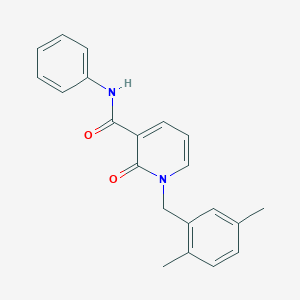

While specific future directions for N-(pyridin-3-ylmethyl)sulfamide were not found in the available resources, research into similar compounds, such as those containing pyridine and sulfonamide groups, is ongoing. For instance, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity . Additionally, piperidine derivatives, which share structural similarities with N-(pyridin-3-ylmethyl)sulfamide, have been synthesized and studied for their pharmacological applications . These studies suggest potential avenues for future research into N-(pyridin-3-ylmethyl)sulfamide and related compounds.

作用機序

Target of Action

It is known that sulfonamides, a class of compounds to which n-(pyridin-3-ylmethyl)sulfamide belongs, generally target enzymes involved in the synthesis of folic acid, which is essential for the growth and survival of many organisms .

Mode of Action

N-(pyridin-3-ylmethyl)sulfamide, like other sulfonamides, is believed to inhibit the synthesis of folic acid by acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid . By binding to the active site of the enzyme responsible for converting PABA to folic acid, N-(pyridin-3-ylmethyl)sulfamide prevents this critical step in folic acid synthesis, thereby inhibiting the growth and proliferation of the organism.

Biochemical Pathways

The biochemical pathways affected by N-(pyridin-3-ylmethyl)sulfamide are those involved in the synthesis of folic acid. Folic acid is a critical cofactor in various biochemical reactions, including the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, N-(pyridin-3-ylmethyl)sulfamide can disrupt these biochemical pathways and their downstream effects, such as DNA replication and cell division .

Result of Action

The molecular and cellular effects of N-(pyridin-3-ylmethyl)sulfamide’s action are likely to be a result of its inhibition of folic acid synthesis. This can lead to a decrease in the availability of nucleotides for DNA synthesis, thereby inhibiting cell growth and proliferation .

特性

IUPAC Name |

3-[(sulfamoylamino)methyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c7-12(10,11)9-5-6-2-1-3-8-4-6/h1-4,9H,5H2,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGICHQWDAIZSLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-ylmethyl)sulfamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2628363.png)

![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2628368.png)

![(2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide](/img/structure/B2628372.png)

![4-(4-(2-(Benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2628373.png)

![3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile](/img/structure/B2628375.png)

![5-[Chloro(difluoro)methyl]-4-methyl-1H-pyrazole](/img/structure/B2628381.png)

![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-phenoxybenzamido)thiophene-3-carboxylate](/img/structure/B2628382.png)